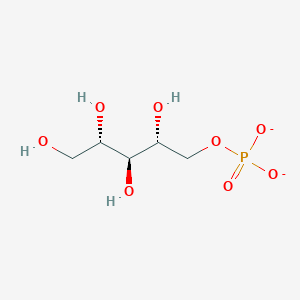
D-ribitol 5-phosphate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-ribitol 5-phosphate(2-) is dianion of D-ribitol 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribitol 5-phosphate.
科学的研究の応用
Glycosylation Studies
D-Ribitol 5-phosphate(2-) is integral to understanding glycosylation defects associated with various diseases, notably muscular dystrophies. Abnormal glycosylation of α-dystroglycan leads to conditions such as dystroglycanopathies, which are characterized by muscular and neurological impairments. Research has shown that ribitol phosphate modifications are essential for the functional maturation of α-dystroglycan .
Case Study: Muscular Dystrophy
- A study demonstrated that mutations affecting ISPD disrupt CDP-ribitol synthesis, leading to reduced glycosylation of α-dystroglycan and severe muscular dystrophy in animal models. Supplementation with ribitol or its derivatives was shown to restore CDP-ribitol levels and improve glycosylation, suggesting potential therapeutic avenues for patients with ISPD mutations .
Immunoassays Development
D-Ribitol 5-phosphate(2-) has been utilized in developing sensitive immunoassays for detecting riboflavin and its coenzymes in food and biological samples. Antibodies specific to D-ribitol and D-ribitol 5-phosphate have been employed in indirect competitive enzyme-linked immunosorbent assays (icELISA), demonstrating high specificity and low cross-reactivity with other vitamins .
Immunoassay Performance:
- The assays achieved a limit of detection as low as 0.02 ng/mL for riboflavin, showcasing their effectiveness in quantifying vitamin levels in various matrices .
Therapeutic Development
Research into D-ribitol 5-phosphate(2-) has led to innovative therapeutic strategies for conditions caused by glycosylation defects. Prodrug formulations of CDP-ribitol have been developed to enhance membrane permeability and facilitate intracellular delivery.
Case Study: Prodrug Therapy
- A series of tetraacetylated CDP-ribitol derivatives were synthesized and tested for their ability to ameliorate muscular dystrophy symptoms in ISPD-deficient mice. These prodrugs successfully restored α-dystroglycan glycosylation, indicating their potential as therapeutic agents .
Data Table: Summary of Research Findings
化学反応の分析
Enzymatic Oxidation to D-Ribulose 5-Phosphate
D-ribitol 5-phosphate(2−) undergoes oxidation via ribitol-5-phosphate 2-dehydrogenase (EC 1.1.1.137), a NAD(P)+-dependent enzyme. This reaction is pivotal in the pentose phosphate pathway, linking carbohydrate metabolism to nucleotide biosynthesis:
D ribitol 5 phosphate+NAD P +⇌D ribulose 5 phosphate+NAD P H+H+
Key Features :
-
The enzyme facilitates proton transfer through concerted acid-base catalysis, involving residues like His134 (proton acceptor) and His99 (proton donor) in E. coli .
-
Produced D-ribulose 5-phosphate serves as a precursor for nucleotide synthesis and enters the Calvin cycle in photosynthetic organisms .
| Enzyme | EC Number | Cofactor | Product | Biological Role |
|---|---|---|---|---|
| Ribitol-5-phosphate dehydrogenase | 1.1.1.137 | NAD(P)+ | D-ribulose 5-phosphate | Links pentose metabolism to nucleotide synthesis |
Phosphorylation and Deprotection
-
Step 1 : Phosphorylation of ribitol derivatives using PO(OEt-2Br)₃ and Tf₂O (42% yield) .
-
Step 2 : Deprotection with BCl₃ or NaOMe yields free ribitol 5-phosphate .
Comparative Reaction Mechanisms
特性
分子式 |
C5H11O8P-2 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1 |
InChIキー |
VJDOAZKNBQCAGE-LMVFSUKVSA-L |
異性体SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |
正規SMILES |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















